molecular formula C21H23N3O4S B2714282 3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-92-7

3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2714282
CAS RN: 1021101-92-7
M. Wt: 413.49
InChI Key: JMUCGAPEMFGBCU-UHFFFAOYSA-N
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Description

The compound “3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spiro[4.5]decane core, which is a type of spirocyclic compound where two rings of four and five atoms share a single atom . The molecule also contains a triaza group (three nitrogen atoms), a phenethyl group (a phenyl ring attached to an ethyl group), and a phenylsulfonyl group (a phenyl ring attached to a sulfonyl group).


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the types of intermolecular interactions present.

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to predict the mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

8-(benzenesulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-19-21(22-20(26)24(19)14-11-17-7-3-1-4-8-17)12-15-23(16-13-21)29(27,28)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUCGAPEMFGBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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